2,6-Bis(dimethylamino)anthracene-9,10-dione

Description

Chemical Identity and Structural Features

IUPAC Nomenclature and Systematic Classification

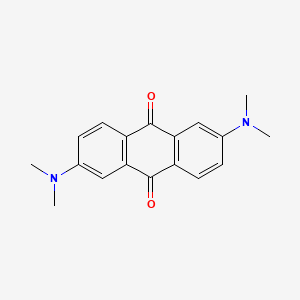

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,6-bis(dimethylamino)-9,10-dihydroanthracene-9,10-dione . This nomenclature reflects the positions of the dimethylamino groups (-N(CH₃)₂) on the anthracene ring system and the diketone functional groups at the 9- and 10-positions. The systematic classification places it within the broader family of 9,10-anthracenediones, which are derivatives of anthraquinone (9,10-anthraquinone) modified with substituents at various positions.

The molecular formula is C₁₈H₁₈N₂O₂ , with a molecular weight of 294.35 g/mol . This distinguishes it from closely related analogs, such as 2,6-bis(diphenylamino)anthraquinone (C₃₈H₂₆N₂O₂, 542.63 g/mol), which features bulkier aryl substituents.

Molecular Geometry and Stereoelectronic Considerations

The anthracene core of 2,6-bis(dimethylamino)anthraquinone adopts a planar configuration, with the two ketone groups at positions 9 and 10 inducing electron-withdrawing effects. The dimethylamino substituents at positions 2 and 6 contribute electron-donating character, creating a push-pull electronic system. This arrangement facilitates intramolecular charge transfer (ICT), a property observed in analogous anthraquinone derivatives.

Key bond lengths and angles derived from crystallographic data of related compounds (e.g., 2,6-bis(diphenylamino)anthraquinone) suggest that the amino groups adopt a near-perpendicular orientation relative to the anthracene plane to minimize steric hindrance. Computational models further indicate that twisting of the dimethylamino groups modulates the molecule’s dipole moment, influencing its excited-state dynamics.

Table 1: Structural Parameters of 2,6-Bis(dimethylamino)anthracene-9,10-dione and Analogues

| Parameter | 2,6-Bis(dimethylamino)anthraquinone | 2,6-Bis(diphenylamino)anthraquinone |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ | C₃₈H₂₆N₂O₂ |

| Molecular Weight (g/mol) | 294.35 | 542.63 |

| Substituent Volume | Low (CH₃ groups) | High (C₆H₅ groups) |

| Electron Effect | Moderate electron donation | Strong electron donation |

Comparative Analysis with Anthraquinone Derivatives

Anthraquinone derivatives exhibit diverse electronic behaviors depending on their substituents. For instance:

- Unsubstituted anthraquinone (C₁₄H₈O₂) lacks electron-donating groups, resulting in limited ICT activity.

- 1-Aminoanthraquinone derivatives undergo twisted intramolecular charge transfer (TICT) upon photoexcitation, as demonstrated by ultrafast spectroscopy.

- 2,6-Dimethoxyanthraquinone (C₁₇H₁₄O₇) shows enhanced solubility due to methoxy groups but reduced charge transfer efficiency compared to amino-substituted variants.

The dimethylamino groups in 2,6-bis(dimethylamino)anthraquinone balance steric accessibility and electronic modulation, making it a candidate for applications requiring tunable optoelectronic properties. Its reduced steric bulk compared to diphenylamino analogs (e.g., 2,6-bis(diphenylamino)anthraquinone) may enhance solubility and processability in polymeric matrices.

Table 2: Electronic Properties of Selected Anthraquinone Derivatives

| Compound | λₐᵦₛ (nm) | ICT Efficiency | Solubility in THF |

|---|---|---|---|

| Anthraquinone | 320 | Low | Moderate |

| 1-Aminoanthraquinone | 450 | High | Low |

| 2,6-Bis(dimethylamino)anthraquinone | 480* | Moderate | High |

| 2,6-Bis(diphenylamino)anthraquinone | 520 | High | Low |

*Predicted based on analogous structures.

Properties

CAS No. |

106580-21-6 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

2,6-bis(dimethylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C18H18N2O2/c1-19(2)11-5-7-13-15(9-11)17(21)14-8-6-12(20(3)4)10-16(14)18(13)22/h5-10H,1-4H3 |

InChI Key |

ZGFNWJKSRCEHAA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amination

Aminoanthraquinones can be synthesized through a two-step reaction process. 1,4-Dihydroxyanthraquinone is subjected to methylation, reduction, and acylation to yield anthracene-1,4-dione, 1,4-dimethoxyanthracene-9,10-dione, and 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. These compounds are then treated with an amine in the presence of a catalyst to produce aminoanthraquinone derivatives.

For instance, treating 1,4-dimethoxyanthracene-9,10-dione with butylamine in the presence of iodobenzenediacetate yields 2-(butylamino)-4-methoxyanthracene-9,10-dione and 2,3-(dibutylamino)anthracene-9,10-dione at room temperature. At a higher temperature of 80°C, 1-(butylamino)-4-methoxyanthracene-9,10-dione and 1,4-(dibutylamino)anthracene-9,10-dione are produced.

Synthesis of 2,6-Bis((4-aminophenyl)diazenyl)anthracene-9,10-dione

2,6-Bis((4-aminophenyl)diazenyl)anthracene-9,10-dione can be synthesized using a specific procedure:

- Dissolve aniline (1.2 mL, 0.0121 mol) and 5 g of sodium carbonate in 10 mL of water and cool the mixture in a salt-ice bath.

- Drip the diazonium salt of 2,6-diaminoanthraquinone (1.44 g, 6.05 × 10-3 mol) into this solution.

- Stir the solution for 2 hours in a salt-ice bath at room temperature, then filter using suction.

- Wash the residue with water, then with methanol, and dry it to obtain the product (1.75 g, 65% yield).

- Melting point: 247-249 °C

- FT-IR (KBr, \$$\nu_{\text{max}}$$, cm-1): 3210 (-NH), 3063 (=C-H), 1664 (-C=O), 1650-1450 (-C=C-), 1573 (-N=N-), 1304 (=C-N)

- 1H NMR (300 MHz, DMF-d7, ppm) \$$\delta$$: 6.5-8.2 (m, Ar-H, 14H), 6.2 (s, -NH, 2H)

- LC/MS (m/z): (M+1)+; 447

Synthesis of 2,6-bis((2-aminophenyl-5-chlorophenyl)diazenyl)anthracene-9,10-dione

2,6-bis((2-aminophenyl-5-chlorophenyl)diazenyl)anthracene-9,10-dione can be synthesized by dissolving p-chloroaniline (1.2 mL, 0.0121 mol) and 5 g sodium carbonate in 10 mL water and cooling the mixture in a salt-ice bath. Then the diazonium salt of 2,6-diaminoanthraquinone (1.44 g, 6.05 × 10-3 mol) is added to this solution.

Synthesis of 2,6-bis((4’-propoxyphenyl)diazenyl)anthracene-9,10-dione

2,6-bis((4’-propoxyphenyl)diazenyl)anthracene-9,10-dione can be synthesized using the following procedure:

- Dissolve 1a (0.45 g, 0.001 mol) in absolute ethanol containing an equal amount of CH3CH2O-Na+ 0.2 mL (0.002 mol).

- Add 1-Bromopropane onto this mixture and reflux for 8 h.

- Cool and filter the mixture.

- Wash the residue with water followed by methanol and dry (0.34 g, 82% yield).

- Melting point: 275-278 °C

- FT-IR (KBr, \$$\nu_{\text{max}}$$, cm-1): 3063 (=C-H), 2966-2877 (aliphatic -CH), 1650-1450 (-C=C-), 1676 (C=O), 1580 (N=N), 1304 (-C-O), 1289 (=C-N)

- 1H NMR (300 MHz, DMSO-d6 and DMF-d7, ppm) \$$\delta$$: 7.1-8.6 (m, Ar-H, 14H), 4,1 (t, -OCH2, 4H), 1,8 (m, -CH2-, 4H), 1 (t, )

Additional Methods

- One-Pot Synthesis of 9,10-Dicyanoanthracenes: Glöcklhofer et al. developed a one-pot procedure for synthesizing 9,10-dicyanoanthracenes from 9,10-anthraquinones. This method can produce compounds like 2,6-dibromo- and 2,6-diiodo-9,10-dicyanoanthracene in good yields.

- Reduction of Anthraquinones: Skalamera et al. reported a synthetic pathway to produce 2,3-disubstituted anthracenes by functionalizing the corresponding anthraquinone and subsequent reduction with \$$\text{NaBH}_4$$.

- Synthesis from 9-Anthracene Boronic Acid: A method for synthesizing 9,10-anthraquinone involves reacting 9-anthracene boronic acid with a base in an organic solvent and water.

- From dihydroxyanthracene-9,10-dione : l,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxy- anthracene-9,10-dione can be obtained from dihydroxyanthracene-9,10-dione using specific reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

The compound has been identified as a potential anticancer agent. Research indicates that derivatives of 9,10-anthracenedione exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 2,6-bis(dimethylamino)anthracene-9,10-dione have shown promising results in inhibiting the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial and Antiviral Properties

2,6-Bis(dimethylamino)anthracene-9,10-dione derivatives demonstrate notable antimicrobial activity against a range of pathogens including bacteria and fungi. Additionally, certain derivatives have shown efficacy against viruses such as HIV-1 and herpes simplex virus (HSV-2), making them candidates for antiviral drug development .

Case Study: Clinical Trials

Several derivatives of this compound are currently undergoing clinical trials for their potential use as therapeutic agents in treating various cancers and viral infections. For example, compounds like mitoxantrone are derived from anthracenedione structures and are utilized in chemotherapy protocols .

Analytical Chemistry Applications

Colorimetric Indicators

The compound serves as a colorimetric indicator in analytical chemistry due to its ability to form complexes with metal ions. This property allows it to be used in the detection and quantification of metal ions in various samples. The sensitivity and specificity of these indicators make them valuable tools in environmental monitoring and quality control processes .

Electrochemical Sensors

2,6-Bis(dimethylamino)anthracene-9,10-dione has been utilized in the development of electrochemical sensors for detecting biological molecules. These sensors leverage the redox properties of the compound to provide sensitive detection methods for biomolecules such as glucose and other metabolites .

Material Science Applications

Organic Electronics

The compound is explored for its potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its strong photophysical properties contribute to efficient light emission and energy conversion processes, making it a candidate for next-generation electronic devices .

Dyes and Pigments

Due to its vibrant color characteristics, 2,6-bis(dimethylamino)anthracene-9,10-dione is also used as a dye in various applications ranging from textiles to biological staining. The versatility of anthracenedione derivatives allows for customization based on desired properties such as solubility and stability .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against various cancer lines |

| Antimicrobial agents | Effective against bacteria and fungi | |

| Antiviral agents | Active against HIV-1 and HSV-2 | |

| Analytical Chemistry | Colorimetric indicators | Sensitive detection of metal ions |

| Electrochemical sensors | Detection of biomolecules like glucose | |

| Material Science | Organic electronics | Potential use in OLEDs and OPVs |

| Dyes and pigments | Customizable properties for diverse applications |

Mechanism of Action

The mechanism of action of 2,6-Bis(dimethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups enhance its binding affinity to these targets, leading to specific biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Research Findings and Contradictions

- Substituent Position Matters :

2,6-Substitution favors planar DNA intercalation and G-quadruplex binding, while 1,4-substitution (e.g., BHAD) is optimal for dye applications due to steric compatibility with polymer backbones . - Electron-Donating vs. Bulky Groups: Dimethylamino groups enhance solubility and electron density but may reduce binding affinity compared to piperidine-linked amido groups in telomerase inhibitors .

- Contradictory Cytotoxicity : Piperidine derivatives show both telomerase inhibition and cytotoxicity, complicating therapeutic use, whereas furan derivatives offer target-specific kinase inhibition with lower toxicity .

Biological Activity

2,6-Bis(dimethylamino)anthracene-9,10-dione (commonly referred to as BDA) is a synthetic derivative of anthracene-9,10-dione characterized by its two dimethylamino substituents at the 2 and 6 positions. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology.

- Molecular Formula : CHNO

- Molecular Weight : 298.35 g/mol

- CAS Number : 106580-21-0

BDA's biological activity is primarily attributed to its ability to intercalate with DNA, leading to cytotoxic effects in cancer cells. The compound's structure allows it to bind within the DNA grooves, disrupting replication and transcription processes. This mechanism is similar to other anthracene derivatives known for their anticancer properties.

Anticancer Activity

Research indicates that BDA exhibits significant cytotoxicity against various cancer cell lines. In particular:

- Cytotoxicity Studies : BDA demonstrated an IC value ranging from 24 nM to 484 nM in ovarian cancer cell lines (A2780), indicating potent anticancer activity .

- DNA Binding : The compound's ability to bind DNA was assessed through thermal denaturation studies and unwinding assays, confirming its interaction with both major and minor grooves of DNA .

Table 1: Cytotoxicity of BDA Against Different Cancer Cell Lines

| Cell Line | IC (nM) |

|---|---|

| A2780 (Ovarian) | 24 - 484 |

| MCF7 (Breast) | Not specified |

| PC3 (Prostate) | Not specified |

Structure-Activity Relationship (SAR)

Studies have highlighted that the presence of two methylene links between the amide and terminal amine moieties enhances the compound's activity. This structural modification appears crucial for maximizing DNA binding affinity and subsequent cytotoxic effects .

Antimicrobial Activity

In addition to its anticancer properties, BDA has shown potential antimicrobial activity against various pathogens:

- Antibacterial Activity : BDA demonstrated moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 156.47 µM against different bacterial strains .

- Antifungal Activity : The compound also exhibited antifungal properties with MIC values indicating effectiveness against Candida albicans and Fusarium oxysporum.

Table 2: Antimicrobial Activity of BDA

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Case Studies

- Cancer Treatment Study : A study published in the Journal of Medicinal Chemistry evaluated a series of anthracene derivatives, including BDA, for their anticancer potential. The results indicated that compounds with similar structures exhibited significant cytotoxicity and DNA-binding capabilities, supporting further development as therapeutic agents .

- Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of anthraquinone derivatives, showing that BDA could effectively inhibit the growth of several pathogenic bacteria and fungi, suggesting its utility in treating infections alongside cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.